molecular formula C18H20N2O4S B11593924 (5E)-3-(morpholin-4-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-(morpholin-4-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11593924
M. Wt: 360.4 g/mol
InChI Key: CKARSPKMFOOIPT-FOWTUZBSSA-N
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Description

(5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials often include morpholine, 2-(prop-2-en-1-yloxy)benzaldehyde, and thiazolidine-2,4-dione. The key steps involve:

    Condensation Reaction: The aldehyde group of 2-(prop-2-en-1-yloxy)benzaldehyde reacts with the thiazolidine-2,4-dione to form a Schiff base.

    Nucleophilic Addition: Morpholine is then added to the Schiff base, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yloxy group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens and nitrating agents are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Oxidized morpholine derivatives.

    Reduction: Reduced alkenes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional modifications.

Biology

In biological research, it is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest.

Medicine

Medically, this compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved often include modulation of oxidative stress and inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core but differ in their substituents.

    Morpholine Derivatives: Compounds with a morpholine ring but different functional groups attached.

Uniqueness

What sets (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

(5E)-3-(morpholin-4-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H20N2O4S/c1-2-9-24-15-6-4-3-5-14(15)12-16-17(21)20(18(22)25-16)13-19-7-10-23-11-8-19/h2-6,12H,1,7-11,13H2/b16-12+

InChI Key

CKARSPKMFOOIPT-FOWTUZBSSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCOCC3

Origin of Product

United States

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